7-(3,5-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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Overview
Description
7-(3,5-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at positions 2, 3, 5, 6, and 7. Industrial production methods often focus on optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
7-(3,5-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like Dess–Martin periodinane.
Reduction: Common reducing agents such as sodium borohydride can be used.
Substitution: Halogenated derivatives can undergo nucleophilic substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has been identified as a strategic molecule for optical applications due to its tunable photophysical properties . It is used in:
Chemistry: As a fluorophore for studying intracellular processes and chemosensors.
Biology: For bioimaging applications.
Medicine: As an antitumor scaffold with significant enzymatic inhibitory activity.
Industry: In the development of organic light-emitting devices and other materials.
Mechanism of Action
The mechanism of action of 7-(3,5-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with molecular targets and pathways. The electron-donating groups at position 7 on the fused ring improve both absorption and emission behaviors, making it effective in various applications .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidines, such as 2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid . These compounds share similar structural motifs but differ in their substituents, which can significantly affect their properties and applications. The unique combination of the 3,5-dichlorophenyl group in 7-(3,5-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid provides distinct photophysical properties and stability .
Properties
IUPAC Name |
7-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N3O2/c14-8-3-7(4-9(15)5-8)11-1-2-16-12-6-10(13(19)20)17-18(11)12/h1-6H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OABPTALCEJOSPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=CC(=N2)C(=O)O)N=C1)C3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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